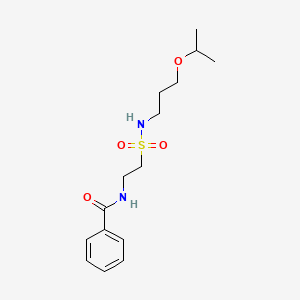

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

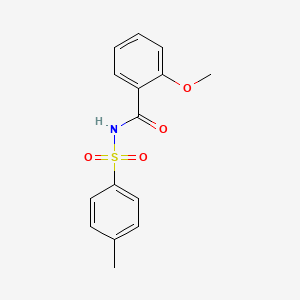

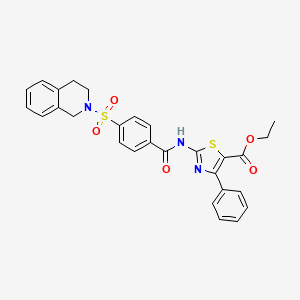

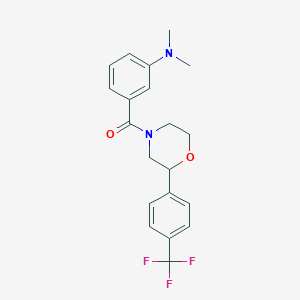

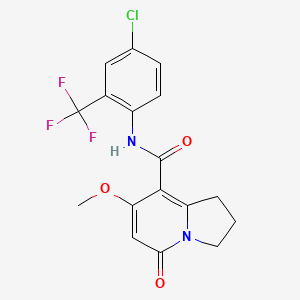

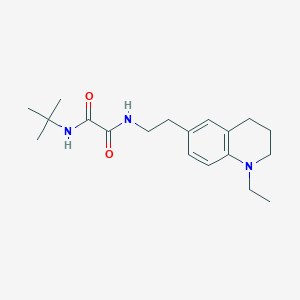

Synthesis Analysis

The synthesis of sulfamoyl-benzamides involves a linear approach, starting from chlorosulfonation of benzoic acids, followed by the sulfonamide and finally the carboxamide synthesis . Sulfonamides are synthesized in aqueous medium from chlorosulfonylbenzoic acid while carboxamides are synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .Molecular Structure Analysis

The molecular structure of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is characterized by a molecular formula of C15H24N2O4S.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide include chlorosulfonation of benzoic acids, followed by the formation of sulfonamide and finally the carboxamide .Physical And Chemical Properties Analysis

The physical state of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is solid . It appears white in color . The melting point range is 125 - 129 °C / 257 - 264.2 °F . The boiling point is 228 °C / 442.4 °F .Applications De Recherche Scientifique

Electrochemical Applications : Similar sulfamoyl benzamide derivatives have been used in the development of ion-selective electrodes, particularly for zinc ions. For instance, Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide was utilized as an electroactive material in the creation of a PVC-based Zn2+-selective electrode, demonstrating potential applications in analytical chemistry and environmental monitoring (Saleh & Gaber, 2001).

Neuroleptic Agents : Benzamide derivatives, including those with sulfamoyl groups, have been explored for their neuroleptic (antipsychotic) properties. Research into N-(l-ethyl-2-pyrrolidinylmethyl)benzamides has shown potent dopamine receptor blockade, suggesting potential applications in the treatment of disorders related to dopamine dysregulation (Florvall & Ogren, 1982).

Enzyme Inhibition : Aromatic sulfonamide inhibitors, closely related to the sulfamoyl benzamide class, have been tested against carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. Such studies highlight the potential of sulfamoyl benzamide derivatives in developing inhibitors for various enzymes, with implications in therapeutic applications and drug development (Supuran et al., 2013).

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGJYSEZOABKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)